Picomolar Inhibition of Nematode Chitinase vs. Micromolar Potency in Fungal Systems Defines Target Organism Selectivity
Allosamidin exhibits extreme species-dependent potency variation, with IC50 values spanning more than six orders of magnitude across different organisms. Against the filarial nematode Onchocerca gibsoni, allosamidin achieves 50% inhibition at 200 pM (0.0002 µM), representing one of the most potent chitinase inhibitory activities reported [1]. In contrast, inhibition of fungal chitinases is highly variable and generally weaker, with IC50 values ranging from 0.01 µM to over 70 µM, and against Aspergillus fumigatus ChiA1, the IC50 is 127 µM [2]. This differential sensitivity—picomolar potency in nematodes versus micromolar potency in certain fungi—is not observed with peptide-based inhibitors such as argifin or argadin, which exhibit distinct selectivity profiles unrelated to allosamidin's transition-state mimicry mechanism [3].
| Evidence Dimension | Inhibitory potency (IC50) across species |
|---|---|
| Target Compound Data | IC50 = 0.0002 µM (200 pM) for O. gibsoni nematode chitinase; IC50 = 0.04 µM for human chitinase; IC50 = 0.3 µM for C. albicans |
| Comparator Or Baseline | Fungal chitinases: IC50 range 0.01–70 µM; A. fumigatus ChiA1 IC50 = 127 µM. Argifin/argadin: distinct species selectivity profiles unrelated to transition-state mimicry |
| Quantified Difference | Potency varies >300,000-fold between nematode (200 pM) and certain fungal systems (>70 µM) |
| Conditions | O. gibsoni: 3,4-dinitrophenyl-tetra-N-acetylchitotetraoside substrate, 45 µM; C. albicans: radiometric assay, pH 6.5, 45°C; A. fumigatus: recombinant ChiA1 enzyme assay |
Why This Matters
Researchers developing nematode-specific anthelmintic agents must select allosamidin rather than broader-spectrum inhibitors to achieve the picomolar potency required for Onchocerca and related filarial targets.
- [1] Gooday GW, Brydon LJ, Chappell LH. Chitinase in female Onchocerca gibsoni and its inhibition by allosamidin. Mol Biochem Parasitol. 1988 Jun;29(2-3):223-5. View Source
- [2] Schüttelkopf AW, et al. Screening-based discovery and structural characterization of novel family 18 chitinase inhibitors. (Data compiled in Table 1). View Source
- [3] Spindler KD, Spindler-Barth M. Inhibitors of chitinases. EXS. 1999;87:201-9. View Source
